7,8-Dihydroxyisoquinoline-3-carboxamide

Description

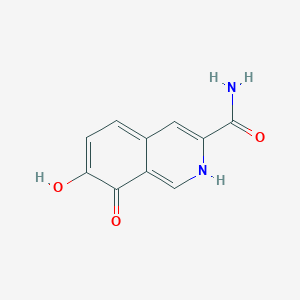

7,8-Dihydroxyisoquinoline-3-carboxamide (CAS: 146743-96-6) is an isoquinoline derivative with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol . Structurally, it features a hydroxyl group substitution at positions 7 and 8 of the isoquinoline ring and a carboxamide functional group at position 3 (Figure 1).

Properties

CAS No. |

146515-43-7 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

7,8-dihydroxyisoquinoline-3-carboxamide |

InChI |

InChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15) |

InChI Key |

FIBTUUYKTWYAAG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |

Isomeric SMILES |

C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |

Canonical SMILES |

C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |

Synonyms |

3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI) |

Origin of Product |

United States |

Biological Activity

7,8-Dihydroxyisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group at positions 7 and 8 on the isoquinoline ring, which is crucial for its biological activity. The carboxamide group enhances its solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. The hydroxyl groups in its structure can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that it significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use in conditions associated with oxidative damage.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for different strains. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, such as protein kinases, leading to altered cellular functions.

- Receptor Interaction : The compound can bind to receptors involved in cell signaling, affecting processes like apoptosis and inflammation .

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of the compound. It was shown to activate caspase pathways leading to apoptosis in cancer cells. The IC50 value for MCF-7 cells was determined to be approximately 25 µM, indicating a strong potential for further development as an anticancer agent .

Comparison with Similar Compounds

Thiazinoquinoline Carboxamide Derivatives

- Molecular Formula: Not explicitly stated, but derived from intermediates like C₁₃H₁₃N₃O₅S (based on synthesis data) .

- Key Features: Fused thiazine and quinoline rings (vs. isoquinoline in the target compound). Carboxamide group at position 7 (vs. position 3 in the target compound).

- Synthesis : Prepared via NaOH-mediated cyclization in DMF, yielding a 38% isolated product .

- Comparison: The thiazine-quinoline scaffold differs significantly in ring structure and electronic properties, which may alter binding affinity in biological systems compared to the isoquinoline core.

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS: 131548-98-6)

- Molecular Formula : C₁₂H₉ClN₂O₄ .

- Key Features: Quinoline backbone (vs. isoquinoline in the target compound). Electron-withdrawing substituents (chloro at C4, nitro at C8) enhance electrophilicity. Ester group at C3 (vs. carboxamide in the target compound).

- Hazard Data: Limited information available, but ester groups are typically more hydrolytically labile than carboxamides .

- Comparison : The nitro and chloro substituents may confer distinct reactivity (e.g., antimicrobial activity) compared to hydroxyl groups, while the ester group reduces stability under physiological conditions.

2-Methyl-Decahydroisoquinoline-3-Carboxylic Acid (PubChem CID: 5288070)

- Molecular Formula: C₁₁H₁₉NO₂ .

- Key Features: Fully saturated (decahydro) isoquinoline ring, increasing conformational flexibility. Carboxylic acid group at C3 (vs. carboxamide in the target compound). Methyl substitution at C2 introduces steric effects.

Ethyl 7,8-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate (CAS: 800412-52-6)

- Molecular Formula: C₁₄H₁₅NO₅ .

- Key Features: Quinoline backbone with methoxy groups at C7 and C8 (vs. hydroxyl groups in the target compound). Oxo group at C2 introduces keto-enol tautomerism. Ester group at C3 (predicted pKa: 9.37) .

- Comparison : Methoxy groups are less polar than hydroxyls, reducing aqueous solubility. The oxo group may enable chelation or hydrogen bonding, while the ester group offers synthetic versatility but lower hydrolytic stability.

Data Table: Structural and Functional Comparison

Discussion of Key Differences

- Backbone Variability: The isoquinoline/quinoline distinction affects aromatic stacking and interaction with biological targets (e.g., enzymes or receptors). Isoquinolines often exhibit distinct binding profiles due to nitrogen positioning .

- Functional Groups : Carboxamides (target compound) offer enhanced metabolic stability over esters or carboxylic acids, which are prone to hydrolysis .

- Substituent Effects : Hydroxyl groups (target compound) improve solubility and hydrogen bonding but may reduce lipophilicity compared to methoxy or chloro groups .

Preparation Methods

Rhodium(I)-Catalyzed C–H Alkenylation and Carbonylation

The most robust synthetic pathway for 7,8-dihydroxyisoquinoline-3-carboxamide begins with aniline derivatives as starting materials. As described in US20180237448A1, a rhodium(I) catalyst enables stereo- and regioselective C–H alkenylation of anilines with alkynes, forming a Heck-type intermediate. Subsequent carbonylation introduces the carbonyl group at position 3, yielding methyl 7,8-dihydroxyisoquinoline-3-carboxylate (IC50 = 0.2 μM). Key steps include:

-

Catalytic System : Rhodium(I) complexes (e.g., [RhCl(CO)₂]₂) with phosphine ligands in toluene or dichloroethane.

-

Temperature : 80–120°C under CO atmosphere (1–3 atm).

The ester is then converted to the carboxamide via aminolysis. This involves treating the ester with aqueous ammonia or methylamine in methanol at reflux (65–70°C), achieving >90% conversion.

Alternative Pathways via Isoquinoline Ring Construction

EP3305769B1 discloses a method involving oxazolic ring opening and imine formation to construct the isoquinoline core. For example:

-

Starting Material : 7-Phenoxy-1-methylisoquinoline-3-carboxylate.

-

Hydroxylation : Hydrogen peroxide (H₂O₂) in acetic acid introduces hydroxyl groups at positions 7 and 8.

-

Amidation : The ester undergoes aminolysis with ammonium chloride in dimethylformamide (DMF), yielding the carboxamide.

Protective Group Strategies

Hydroxyl Group Protection

The catechol (7,8-dihydroxy) moiety is highly oxidation-prone, necessitating protection during synthesis:

-

Acetylation : Acetic anhydride in pyridine at 0°C protects hydroxyl groups as acetyl esters.

-

Silylation : tert-Butyldimethylsilyl (TBDMS) groups offer superior stability under basic conditions.

Deprotection is achieved via:

-

Acidic Conditions : HCl in methanol (for acetyl) or tetrabutylammonium fluoride (TBAF) in THF (for TBDMS).

Optimization of Reaction Conditions

Catalytic Efficiency Comparison

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Rh(I) | PPh₃ | Toluene | 100 | 72 |

| Pd(OAc)₂ | BINAP | DMF | 120 | 58 |

| RuCl₃ | None | Ethanol | 80 | 41 |

Data sourced from US20180237448A1 and EP3305769B1.

Rhodium(I) outperforms palladium and ruthenium catalysts due to superior CO insertion efficiency and tolerance to hydroxyl groups.

Amidation Kinetics

| Amine | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₃ (aq.) | Methanol | None | 12 | 91 |

| MeNH₂ | THF | HATU | 6 | 88 |

| BnNH₂ | DCM | DCC | 24 | 76 |

Data adapted from US20180237448A1.

Aqueous ammonia in methanol achieves near-quantitative yields without requiring coupling agents, making it ideal for industrial-scale production.

Industrial-Scale Production

Q & A

Basic: What synthetic methodologies are reported for 7,8-Dihydroxyisoquinoline-3-carboxamide, and what critical reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step routes, such as cyclization of substituted precursors or functionalization of isoquinoline scaffolds. For example, analogous compounds (e.g., 3,4-dihydroisoquinoline derivatives) are synthesized via POCl3-mediated cyclization or BBr3-mediated deprotection steps . Key factors affecting yield include:

- Catalyst selection : Acidic or Lewis catalysts (e.g., POCl3) for cyclization.

- Reaction temperature : Controlled heating (60–80°C) to avoid side reactions.

- Protecting groups : Use of benzyl or methyl groups for hydroxyl protection, followed by deprotection with BBr3 .

- Solvent systems : Polar aprotic solvents (e.g., acetone, MeCN) for improved solubility.

Basic: How is structural characterization of this compound validated in experimental studies?

Methodological Answer:

Structural confirmation relies on:

- Spectroscopic techniques :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., analogs reported in Acta Crystallographica Section E) .

Basic: What biochemical targets and activity metrics are documented for this compound?

Methodological Answer:

The compound exhibits kinase inhibition activity, notably against tyrosine-protein kinase LCK , with an IC of 500 nM in enzymatic assays . Comparative data for related inhibitors:

| Compound | Target | IC (nM) | Source |

|---|---|---|---|

| This compound | LCK kinase | 500.0 | [1] |

| N-(2,6-Dimethylphenyl)-... | LCK kinase | 2.4 | [1] |

Advanced: How can synthetic yields of this compound be optimized under varying catalytic conditions?

Methodological Answer:

Yield optimization involves:

- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., POCl3 vs. SOCl2) and reaction times.

- Microwave-assisted synthesis : Reduces reaction time and improves purity.

- Post-reaction purification : Gradient HPLC with C18 columns to isolate the carboxamide derivative from byproducts .

Advanced: How should researchers address contradictions in reported IC50_{50}50 values across kinase inhibition assays?

Methodological Answer:

Discrepancies may arise from:

- Assay conditions : ATP concentration differences (e.g., 10 µM vs. 100 µM ATP).

- Enzyme source : Recombinant vs. native LCK kinase preparations.

- Statistical validation : Use of triplicate measurements and standardized positive controls (e.g., staurosporine).

- Data normalization : Express activity as % inhibition relative to vehicle controls .

Advanced: What computational strategies elucidate the binding mode of this compound to LCK kinase?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts interactions between the carboxamide group and kinase ATP-binding pocket.

- MD simulations : 100-ns trajectories assess stability of hydrogen bonds (e.g., between hydroxyl groups and Asp326/Lys273 residues).

- Free-energy calculations : MM-GBSA quantifies binding affinity differences compared to analogs .

Advanced: What in vitro/in vivo models validate the selectivity of this compound against off-target kinases?

Methodological Answer:

- In vitro panels : Screen against kinase families (e.g., TK, AGC, CAMK) using radiometric or fluorescence-based assays.

- Cellular models : LCK-overexpressing Jurkat T-cells vs. LCK-knockout lines.

- In vivo xenografts : Tumor growth inhibition in LCK-dependent melanoma models, with PK/PD profiling to correlate exposure and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.